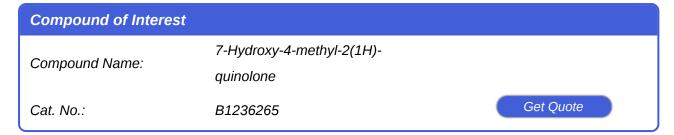


# 7-Hydroxy-4-methyl-2(1H)-quinolone basic properties

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An In-depth Technical Guide on 7-Hydroxy-4-methyl-2(1H)-quinolone

This technical guide provides a comprehensive overview of the core chemical and physical properties of **7-Hydroxy-4-methyl-2(1H)-quinolone**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the compound's structural and physicochemical characteristics, experimental protocols for its synthesis and analysis, and its known applications.

## **Chemical and Physical Properties**

**7-Hydroxy-4-methyl-2(1H)-quinolone**, a heterocyclic organic compound, is noted for its fluorescent properties and its role as a metabolite in carcinogenicity studies[1]. The compound exists in tautomeric equilibrium between its keto (quinolone) and enol (hydroxyquinoline) forms[2][3][4][5].

## **Compound Identification**

The following table summarizes the key identifiers for **7-Hydroxy-4-methyl-2(1H)-quinolone**.



Identifier	Value	Reference
IUPAC Name	7-hydroxy-4-methyl-1H- quinolin-2-one	[6]
CAS Number	20513-71-7	[1]
Molecular Formula	C10H9NO2	[1][6]
Molecular Weight	175.18 g/mol	[1][6]
InChI Key	MYEVEFULPUKTSZ- UHFFFAOYSA-N	[1][7]
SMILES	CC1=CC(=O)NC2=C1C=CC(= C2)O	[8]
PubChem CID	5374442	[6]

## **Physicochemical Data**

Quantitative physical and chemical properties are crucial for experimental design and application.

Property	Value / Description	Reference
Physical Form	Solid, Crystalline Powder	[1]
Melting Point	≥250 °C	[1]
рКа	7.8	[1]
Solubility	Soluble in DMF, DMSO, and alcohols.	[1]
Purity (Assay)	≥97.0% (HPLC)	[1]

## **Spectroscopic and Analytical Data**

Spectroscopic data is fundamental for the structural elucidation and confirmation of **7-Hydroxy-4-methyl-2(1H)-quinolone**.



Spectroscopic Data	Description	Reference
Fluorescence	λex 321 nm; λem 357 nm (pH 5.0)λex 351 nm; λem 428 nm (0.1 M Tris, pH 9.0)	[1]
<sup>13</sup> C NMR	Spectral data available. Solvent: DMSO-d6.	[6][7]
Mass Spectrometry	GC-MS data available. Exact Mass: 175.063329 g/mol .	[6][7]
Infrared (IR)	IR spectral data has been used to confirm the compound's structure.	[9]
X-ray Diffraction	The crystal structure has been determined to be orthorhombic.	[9]

# **Tautomerism and Synthesis Workflow Keto-Enol Tautomerism**

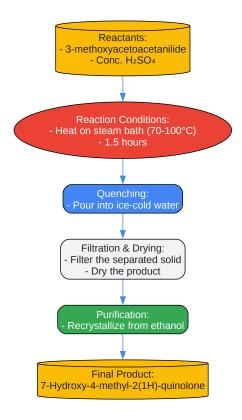
**7-Hydroxy-4-methyl-2(1H)-quinolone** exhibits keto-enol tautomerism, existing in equilibrium between the quinolone (keto) form and the hydroxyquinoline (enol) form. This property is significant as it can influence the molecule's chemical reactivity and biological interactions[3][4] [10].

Caption: Keto-enol tautomerism of **7-Hydroxy-4-methyl-2(1H)-quinolone**.

## **Synthesis Workflow**

A logical workflow for the synthesis and subsequent purification of the compound.





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Caption: General workflow for the synthesis and purification of the target compound.

# Experimental Protocols Synthesis of 7-Hydroxy-4-methyl-2(1H)-quinolone

This protocol is based on the cyclization of an acetoacetanilide derivative[9].

#### Materials:

- 3-methoxyacetoacetanilide
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Ice-cold water
- Ethanol

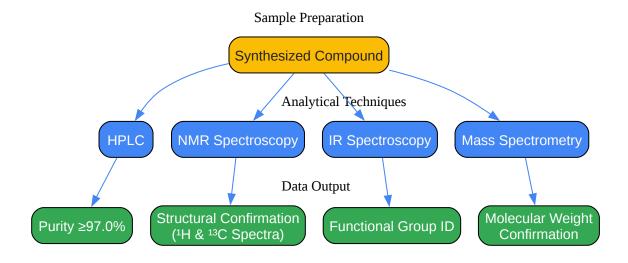
#### Procedure:



- Heat 3-methoxyacetoacetanilide with concentrated H₂SO₄ on a steam bath. The temperature is initially maintained at 70-80°C for 30 minutes.
- Increase the temperature to 100°C and heat for an additional hour[9].
- After heating, cool the reaction mixture.
- Pour the cooled mixture into a beaker containing approximately 500 mL of ice-cold water while stirring constantly[9].
- A solid precipitate of 7-hydroxy-4-methylquinolin-2(1H)-one will form.
- Filter the separated solid and wash it with water.
- Dry the crude product.
- Recrystallize the dried solid from ethanol to obtain the purified product[9].

### **Characterization Protocols**

A standard workflow for confirming the identity and purity of the synthesized compound.



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